molecular formula C32H50O14S2 B169455 Nonaethylenel di(p-toluenesulfonate) CAS No. 109635-64-5

Nonaethylenel di(p-toluenesulfonate)

Cat. No. B169455
M. Wt: 722.9 g/mol
InChI Key: SIKNYSIQTXQRSQ-UHFFFAOYSA-N
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Description

Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .


Chemical Reactions Analysis

While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .


Physical And Chemical Properties Analysis

Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Preparation of Ethylene Glycol Oligomers

Nonaethylene di(p-toluenesulfonate) plays a role in the preparation of pure nonaethylene glycol and pentadecaethylene glycol from the monosodium salt and the ditosylate of triethylene glycol, using both toluene and tetrahydrofuran as diluents. The faster reaction in tetrahydrofuran makes it the preferred reaction medium (Teo, Mobbs, & Booth, 1982).

Synthesis of Dideuteromethylene Hydrocarbons

The catalyzed reaction of Grignard reagents with long-chain alkyl p-toluenesulfonates provides specifically labeled dideuteromethylene hydrocarbons. These tosylate esters are readily obtained by treatment of fatty acid methyl esters followed by tosylation in pyridine (Elliger, 1983).

Formation and Electrophilic Reactions of Benzeneselenenyl p-Toluenesulfonate

Benzeneselenenyl p-toluenesulfonate reacts with acetylenes by electrophilic 1,2-addition to afford β-(phenylseleno)vinyl p-toluenesulfonates, generally in high yield. This showcases its use in creating addition products with acetylenes, which is significant for synthesizing various organic compounds (Back & Muralidharan, 1991).

Synthesis of Vicinal Exocyclic Dimethylene Hydrocarbons

This compound is utilized in the synthesis of new bi- or polycyclic vicinal exocyclic dimethylene hydrocarbons. The most useful synthetic route to such compounds involves base-catalyzed double elimination from trans-1,2-bis(hydroxymethyl)alkyl p-toluenesulfonates as the final step (Butler & Snow, 1972).

Sulfonylation of Aromatic Compounds

Nonaethylene di(p-toluenesulfonate) also finds application in the sulfonylation of aromatic compounds, indicating its role in Friedel–Crafts sulfonylation. This process involves the activation of methyl p-toluenesulfonate with pyridine to produce N-methylpyridinium p-toluenesulfonate as a sulfonylation reagent (Khodaei & Nazari, 2012).

Future Directions

Nonaethylenel di(p-toluenesulfonate) is a PEG-based PROTAC linker and could potentially be used in the synthesis of a series of PROTACs . This suggests that it could have applications in the development of new pharmaceuticals.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKNYSIQTXQRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonaethylenel di(p-toluenesulfonate)

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